![molecular formula C17H16Cl2N4O B11657500 6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657500.png)
6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the desired pyrano[2,3-c]pyrazole structure. Specific reagents and catalysts, such as strong bases or acids, may be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
What sets 6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dichlorophenyl group, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16Cl2N4O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(2,3-dichlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2,3)14-12-11(8-5-4-6-10(18)13(8)19)9(7-20)15(21)24-16(12)23-22-14/h4-6,11H,21H2,1-3H3,(H,22,23) |
InChI Key |
OGQSLGSHRDHDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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